6-ethoxy-N,N-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-ETHOXY-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound’s structure features a triazine ring substituted with ethoxy and diphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHOXY-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process. One common method includes the condensation of cyanoguanidine with aromatic aldehydes and arylamines in the presence of hydrochloric acid. This reaction is followed by treatment with a base, which promotes the rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .
Industrial Production Methods
Industrial production of this compound may utilize a one-pot, microwave-assisted method to enhance efficiency and yield. This method involves the same reagents and conditions as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-ETHOXY-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazine ring or the substituent groups.
Substitution: The ethoxy and diphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazine compounds .
Scientific Research Applications
6-ETHOXY-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 6-ETHOXY-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. In cancer cells, the compound induces apoptosis through the activation of apoptotic pathways, leading to cell death. This selective cytotoxic effect is attributed to its ability to target specific proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Used clinically for treating lung and ovarian cancer.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor properties.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
Uniqueness
Its unique structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C17H17N5O |
---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
6-ethoxy-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H17N5O/c1-2-23-17-20-15(18)19-16(21-17)22(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H2,18,19,20,21) |
InChI Key |
YNCHLSFYIAGWSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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